1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Fragment-based drug design Physicochemical property optimization Kinase inhibitor lead generation

Procure the specific 3,5-difluorobenzyl regioisomer to ensure SAR reproducibility. Its symmetrical 3,5-disubstitution eliminates rotational ambiguity, providing a defined pharmacophore. With XLogP3 2.2 (0.5–0.9 units lower than dichloro analogs), it enables lipophilicity-dependent SAR profiling. The 3,5-difluoro pattern blocks CYP450 metabolism without steric penalties. MW 239.18, cLogP 2.2, TPSA 63.6 Ų—ideal fragment-like space (Rule of Three) for 19F NMR screening. The 3-nitro group acts as a binding motif and synthetic handle. Order for reproducible kinase inhibitor and agrochemical discovery.

Molecular Formula C10H7F2N3O2
Molecular Weight 239.182
CAS No. 1240568-37-9
Cat. No. B2576269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
CAS1240568-37-9
Molecular FormulaC10H7F2N3O2
Molecular Weight239.182
Structural Identifiers
SMILESC1=CN(N=C1[N+](=O)[O-])CC2=CC(=CC(=C2)F)F
InChIInChI=1S/C10H7F2N3O2/c11-8-3-7(4-9(12)5-8)6-14-2-1-10(13-14)15(16)17/h1-5H,6H2
InChIKeyPARZBTQBGWLUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-37-9): Core Chemical Profile and Research Positioning


1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-37-9) is a synthetic, fluorinated 1-benzyl-3-nitro-1H-pyrazole derivative with the molecular formula C₁₀H₇F₂N₃O₂ and a molecular weight of 239.18 g/mol [1]. The compound belongs to a class of heterocyclic scaffolds recognized for their utility as kinase inhibitor intermediates and agrochemical building blocks, wherein the 3-nitro group serves as both a pharmacophore and a synthetic handle for further derivatization [2]. Its computed physicochemical properties—including an XLogP3 of 2.2, a topological polar surface area (TPSA) of 63.6 Ų, and 5 hydrogen bond acceptor sites—position it within a favorable property space for fragment-based and lead-like discovery programs [1].

Why Generic 1-Benzyl-3-nitro-1H-pyrazole Analogs Cannot Replace 1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-37-9)


Within the 1-benzyl-3-nitro-1H-pyrazole series, even minor alterations to the benzyl substitution pattern produce substantial shifts in lipophilicity, electronic distribution, and hydrogen-bonding capacity—parameters that directly govern target binding and pharmacokinetic behavior. For instance, the 3,5-difluoro regioisomer exhibits a computed XLogP3 value of 2.2, which is approximately 0.5–0.9 log units lower than its 2,4-dichloro analog and several 0.2–0.4 unit differences versus other difluoro regioisomers, translating into predicted membrane permeability and metabolic clearance differences that preclude simple interchangeability [1]. Moreover, the symmetrical 3,5-disubstitution pattern precludes the rotational conformational ambiguity present in ortho-substituted analogs, offering a structurally defined pharmacophore for structure-based design campaigns [2]. Consequently, procurement of the specific 3,5-difluoro regioisomer—rather than a generic “difluorobenzyl-nitropyrazole”—is essential for maintaining batch-to-batch SAR reproducibility.

Quantitative Differentiation of 1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-37-9) Against Closest Analogs


Lipophilicity-Based Differentiation: cLogP Comparison of 3,5-Difluoro vs. 2,4-Dichloro and Other Regioisomeric Analogs

The 3,5-difluorobenzyl substitution confers a distinct lipophilicity profile relative to the 2,4-dichlorobenzyl lead compound (1a) from the RIP1 kinase inhibitor series. The target compound exhibits an XLogP3 of 2.2, compared to approximately 3.1 for 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, yielding a ΔcLogP of –0.9 units [1][2]. This reduction in lipophilicity predicts improved ligand efficiency metrics and reduced off-target binding associated with excessive lipophilicity. Among difluoro regioisomers, the 3,5-pattern provides a symmetric polar surface area distribution (TPSA 63.6 Ų) without introducing the steric clash potential of ortho-fluoro substituents (2,6-difluoro analog) [1].

Fragment-based drug design Physicochemical property optimization Kinase inhibitor lead generation

Hydrogen Bond Acceptor Capacity: 3,5-Difluorophenyl vs. 2,4-Dichlorophenyl and Other Halo-Substituted Analogs

Fluorine atoms act as weak hydrogen bond acceptors, whereas chlorine atoms are predominantly hydrophobic. The target compound possesses 5 hydrogen bond acceptor sites (2 from the nitro group, 2 from the pyrazole ring nitrogens, and 2 weak acceptors from the two fluorine atoms), compared to only 4 for the 2,4-dichloro analog (where chlorine atoms do not contribute significantly to HBA count) [1]. This difference can measurably impact binding to polar kinase hinge regions and water-mediated contacts. Among difluoro regioisomers, the 3,5-substitution provides a balanced acceptor distribution without the asymmetric electronic effects of 3,4-difluoro substitution, which may bias the aryl ring dipole [2].

Structure-based drug design Pharmacophore modeling Target engagement optimization

Benzyl Ring Substitution Pattern and Conformational Rigidity: 3,5-Difluoro Symmetry vs. Ortho-Substituted Regioisomers

The 3,5-difluoro substitution introduces C₂ symmetry to the benzyl ring, eliminating rotational conformer heterogeneity that complicates SAR interpretation in ortho-substituted analogs such as the 2,6-difluoro and 2,4-difluoro regioisomers [1]. In the 2,6-difluoro case, steric hindrance between the ortho-fluorines and the pyrazole N1-methylene restricts accessible dihedral angles, potentially masking or exaggerating binding affinities depending on the target pocket geometry. The 3,5-difluoro compound has 2 rotatable bonds, the same count as other regioisomers, but the symmetric substitution ensures that ground-state conformer populations are more homogeneous .

Conformational analysis Scaffold optimization Structure-activity relationship

Nitro Group Positioning at C3: Comparative Synthetic Versatility vs. C4-Nitro and C5-Nitro Pyrazole Analogs

The 3-nitro-1H-pyrazole core is a privileged intermediate for synthesizing RIP1 kinase inhibitors and related necroptosis modulators, as demonstrated by the optimization from compound 1a (Kd ~0.078 μM) to compound 4b (EC₅₀ 0.160 μM in cellular necroptosis assays) [1]. The 3-nitro group can be selectively reduced to a 3-amino group, enabling amide coupling, sulfonamide formation, or urea synthesis, whereas C4-nitro and C5-nitro regioisomers exhibit distinct reactivity profiles due to differing electronic environments in the pyrazole ring [2]. Specifically, the 3-position nitro group is meta to the N1 substituent, resulting in a Hammett σₘ electronic effect rather than the σₚ effect of C4-nitro substitution, which influences reduction potential and subsequent derivatization routes.

Synthetic intermediate utility Late-stage functionalization Medicinal chemistry diversification

Procurement-Driven Application Scenarios for 1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-37-9)


RIP1 Kinase Inhibitor Lead Optimization Programs

In RIP1 kinase drug discovery, the 3,5-difluorobenzyl compound serves as a direct structural comparator for the published 2,4-dichlorobenzyl lead (1a). The 0.9-unit cLogP differential between the two compounds allows medicinal chemistry teams to systematically probe lipophilicity-dependent SAR while maintaining the 3-nitropyrazole pharmacophore proven essential for RIP1 binding (reference Kd = 0.078 μM for optimized analogs) [1]. Procurement of the 3,5-difluoro variant enables head-to-head biochemical and cellular profiling against the established 2,4-dichloro benchmark.

Fluorine-Mediated Metabolic Stability Optimization

The 3,5-difluorophenyl substitution pattern is widely recognized in medicinal chemistry for blocking cytochrome P450-mediated oxidative metabolism at the meta positions of the benzyl ring, without introducing the steric penalties of ortho-fluorination [1][2]. Researchers procuring this compound can use it as a metabolic-stable scaffold for generating compound libraries where metabolic soft spots on the benzyl ring have been proactively addressed, enabling direct comparison with unsubstituted benzyl or mono-fluoro analogs.

Agrochemical Intermediate for Diamide and Anthranilic Diamide Insecticide Analogs

Fluorinated phenylpyrazole motifs are established scaffolds in diamide insecticides targeting ryanodine receptors. The 3,5-difluorobenzyl-3-nitropyrazole structure combines the fluorine substitution pattern preferred for insecticidal activity with a nitro group that can be elaborated into amide, urea, or heterocyclic derivatives [1]. Procurement of this specific regioisomer is critical for agrochemical SAR campaigns where the positional distribution of fluorine atoms on the benzyl ring has been shown to modulate insecticidal potency across lepidopteran species [2].

Fragment-Based Screening Library Design

With a molecular weight of 239.18 Da, a cLogP of 2.2, and a TPSA of 63.6 Ų, this compound falls within optimal fragment-like property space (MW < 250, cLogP < 3.5, TPSA < 90 Ų) as defined by the Rule of Three [1]. The 3,5-difluoro substitution provides a balanced fluorine footprint for ¹⁹F NMR-based fragment screening, while the nitro group offers a sensitive IR probe for target engagement studies, making this a uniquely versatile fragment screening tool compared to non-fluorinated or mono-fluorinated analogs [2].

Quote Request

Request a Quote for 1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.